Iodipamide I-131

thyroid function preservation radiopharmaceutical interference contrast‑agent deiodination

Iodipamide I‑131 (CAS 114096‑65‑0, also encountered as iodipamide sodium I‑131, USAN Radio‑Cholografin, CAS 24360‑85‑8) is a radiopharmaceutical that covalently links the hepatobiliary contrast agent iodipamide (adipiodone) with the β/γ‑emitter iodine‑131. The sodium salt is a water‑soluble, ionic dimeric tri‑iodinated benzoate derivative with molecular formula C₂₀H₁₂¹³¹I₆N₂Na₂O₆ and a molecular weight of ~1207.7 g mol⁻¹.

Molecular Formula C20H14I6N2O6
Molecular Weight 1163.8 g/mol
CAS No. 114096-65-0
Cat. No. B12784962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodipamide I-131
CAS114096-65-0
Molecular FormulaC20H14I6N2O6
Molecular Weight1163.8 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
InChIInChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/i21+4,22+4,23+4,24+4,25+4,26+4
InChIKeyFFINMCNLQNTKLU-XSNBVHRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodipamide I‑131 (Radio‑Cholografin) for Research & Clinical Procurements – Core Identity & Pharmacopeial References


Iodipamide I‑131 (CAS 114096‑65‑0, also encountered as iodipamide sodium I‑131, USAN Radio‑Cholografin, CAS 24360‑85‑8) is a radiopharmaceutical that covalently links the hepatobiliary contrast agent iodipamide (adipiodone) with the β/γ‑emitter iodine‑131. The sodium salt is a water‑soluble, ionic dimeric tri‑iodinated benzoate derivative with molecular formula C₂₀H₁₂¹³¹I₆N₂Na₂O₆ and a molecular weight of ~1207.7 g mol⁻¹ [1] [2]. It is classified as a radioactive diagnostic agent for cholecystography and intravenous cholangiography, combining radiographic contrast with the ability to perform scintigraphic assessment of gallbladder function [3].

Why Sodium Iodide I‑131 or Iobenguane I‑131 Cannot Substitute for Iodipamide I‑131 in Hepatobiliary Targeting


Iodine‑131‑bearing radiopharmaceuticals are not interchangeable because their biodistribution is dictated by the carrier molecule. Sodium iodide I‑131 concentrates in the thyroid via the Na/I symporter and is primarily renally cleared (37–75 % urinary excretion) [1], while iobenguane I‑131 targets adrenergic tissues and is eliminated ~50 % renally within 24 h [2]. In contrast, Iodipamide I‑131 is actively transported by hepatic OATP1B1/1B3 and excreted into bile, achieving liver‑to‑gallbladder transit within minutes and a urinary excretion of only ~7.7 % of the administered dose [3]. Moreover, the covalent iodine‑carbon bonds of iodipamide resist in‑vivo deiodination, preventing the free‑iodide‑mediated thyroid‑uptake interference that plagues many other iodinated contrast agents [4]. Substituting with a generic I‑131 salt or a non‑hepatotropic I‑131 radiopharmaceutical would completely miss the biliary pathway and gallbladder‑function endpoint that Iodipamide I‑131 is specifically designed to image.

Quantitative Differentiation Evidence for Iodipamide I‑131 Against Closest I‑131 Radiopharmaceuticals and Contrast‑Agent Alternatives


Iodipamide I‑131 vs. Earlier Iodinated Contrast Media – Absence of Thyroid‑Uptake Interference Owing to Covalent Iodine Binding

Rogers & Robbins (1955) demonstrated that, unlike iodoalphionic acid (Priodax), iodopyracet (Diodrast), and iodinated oil (Lipiodol) — all of which liberate free iodide in vivo and cause a measurable decrease in thyroid uptake of radioiodine — iodipamide retains iodine firmly bound to its benzoate scaffold after intravenous injection. Consequently, Iodipamide I‑131 produces no alteration in thyroid uptake of I‑131 nor an increase in serum precipitable iodine [1]. This property is critical when Iodipamide I‑131 is used for scintigraphic gallbladder studies in patients who may subsequently require thyroid‑function testing or radioiodine therapy.

thyroid function preservation radiopharmaceutical interference contrast‑agent deiodination

Iodipamide I‑131 Hepatobiliary Clearance vs. Sodium Iodide I‑131 – Predominant Biliary Excretion Enables Gallbladder Scintigraphy

In a mouse biodistribution study with ¹³¹I‑meglumine iodipamide, the compound accumulated rapidly in the liver (13.6 % of injected dose at 30 min), kidneys (0.5 %), and small intestine (8.6 %), with only 7.7 % of the dose excreted in urine over 4 h [1]. In humans, abdominal scintigraphy confirmed rapid hepatic uptake, gallbladder filling, and food‑stimulated gallbladder contraction with intestinal transit [1]. For comparison, sodium iodide I‑131 exhibits 37–75 % urinary excretion and minimal hepatobiliary localization, being overwhelmingly thyroid‑sequestered [2].

hepatobiliary imaging biodistribution gallbladder function

Cholografin‑I¹³¹ vs. Albumin‑I¹³¹ – Superior Tumor‑to‑Brain Ratio and Faster Blood Clearance in a Mouse Glioma Model

Long et al. (1963) compared multiple radio‑labeled agents for external detection of cerebral tumors in mice. Cholografin‑I¹³¹ achieved a tumor‑to‑brain concentration ratio of 80:1, substantially exceeding serum albumin‑I¹³¹ (33:1) and Neohydrin‑Hg²⁰³ (22:1). Critically, Cholografin‑I¹³¹ cleared from the bloodstream more rapidly than albumin‑I¹³¹, yielding a shorter total‑body biological half‑life and reducing background blood‑pool activity — a key advantage for external scintigraphy [1].

brain‑tumor localization blood clearance tumor‑to‑tissue ratio

Iodipamide I‑131 Urinary Excretion in Cirrhotic vs. Normal Subjects – Differential Elimination Reflects Hepatic Functional Status

In a study of 37 human subjects given ¹³¹I‑Cholografin intravenously, cirrhotic patients excreted a significantly larger percentage of the injected radioactivity in 24‑h urine and at a more rapid rate than normal controls. This altered elimination mirrored the severity of hepatic impairment, while blood counting and external liver counting failed to discriminate the two groups [1]. The finding suggests that Iodipamide I‑131 clearance patterns can serve as a functional probe of hepatic excretory capacity.

liver function test cirrhosis renal‑hepatic shunt

Iodipamide I‑131 Ionic Dimer Architecture – High Iodine Payload per Molecule for Signal Density

Iodipamide is a dimeric molecule carrying six iodine atoms per benzoate scaffold (tri‑iodinated dimer). When labeled with ¹³¹I, each molecule delivers six radioiodine atoms, resulting in an iodine mass fraction of ~63 % by weight [1]. In contrast, monomeric I‑131‑labeled benzoates (e.g., iothalamate I‑131) carry only three iodine atoms per molecule. The higher iodine density of the dimer translates into greater radiographic opacity per mole, enabling lower administered doses to achieve equivalent imaging contrast.

imaging sensitivity iodine content contrast‑agent design

Procurement‑Driven Application Scenarios for Iodipamide I‑131 Based on Quantitative Differentiation Evidence


Gallbladder‑Function Scintigraphy Without Thyroid‑Test Interference

Clinicians and researchers who need a radioactive hepatobiliary agent for dynamic cholecystoscintigraphy can select Iodipamide I‑131. Its covalent iodine binding avoids the thyroid‑uptake interference observed with earlier iodine‑releasing contrast media such as iodoalphionic acid [1], enabling concurrent or sequential thyroid evaluation without confounding [1]. The rapid liver‑to‑gallbladder transit and food‑induced contraction visualized by scintigraphy [2] provide a functional readout of gallbladder motility.

Experimental Liver‑Function Probing via Differential Renal Excretion

Research groups studying hepatic excretory function or portosystemic shunting can exploit the observation that ¹³¹I‑Cholografin exhibits significantly higher urinary excretion in cirrhotic versus normal subjects [3]. Because the renal clearance mirrors hepatic impairment, serial urine counting after Iodipamide I‑131 administration offers a minimally invasive surrogate for hepatobiliary transport capacity.

Preclinical Brain‑Tumor Localization with High Target‑to‑Background Contrast

Investigators developing radiopharmaceuticals for external detection of brain tumors may refer to the 80:1 tumor‑to‑brain ratio reported for Cholografin‑I¹³¹ in mice — outperforming albumin‑I¹³¹ (33:1) and Neohydrin‑Hg²⁰³ (22:1) [4]. The rapid blood clearance further reduces background, making Iodipamide I‑131 a reference compound when validating new brain‑tumor‑seeking agents in rodent models.

Dose‑Optimization Studies Exploiting High Iodine‑Atom Density

Radiopharmacy laboratories aiming to lower administered activities without sacrificing signal can leverage the dimeric, hexa‑iodinated structure of Iodipamide I‑131 [5] [6]. The two‑fold higher iodine‑atom count per molecule compared with monomeric tri‑iodinated I‑131 tracers potentially allows equivalent counting statistics at reduced injected doses, a parameter of interest in paediatric or longitudinal imaging protocols.

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